molecular formula C17H22NO4+ B1259828 Cocaine(1+)

Cocaine(1+)

Cat. No. B1259828
M. Wt: 304.4 g/mol
InChI Key: ZPUCINDJVBIVPJ-LJISPDSOSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cocaine(1+) is the conjugate base of cocaine arising from protonation of the tertiary amino group;  major species at pH 7.3. It has a role as a human metabolite. It is a tropane alkaloid and an ammonium ion derivative. It is a conjugate acid of a cocaine.

Scientific Research Applications

Neuropharmacology of Drug Abuse

Research in neuropharmacology, particularly focusing on drug addiction, has leveraged cocaine(1+) as a key substance for understanding the neurobiological mechanisms underlying addiction. Studies in this area often involve examining the interactions between cocaine and various neuromodulatory systems, such as endocannabinoids and dopamine, to explore their roles in addiction processes (Roberto & Rodríguez de Fonseca, 2018).

Medical Imaging in Addiction Research

Medical imaging techniques such as PET, SPECT, and fMRI have been used extensively to study the effects of psychotropic substances like cocaine on brain function. These imaging methods allow for the development of functional activation maps and have been crucial in understanding the pharmacokinetics and pharmacodynamics of cocaine (Giacomuzzi et al., 2010).

Cocaine Toxicokinetics

In both clinical and forensic toxicological environments, understanding the toxicokinetics of cocaine, including its absorption, distribution, metabolism, and elimination, is crucial. Studies have focused on the disposition of cocaine in various biological matrices, which aids in clinical and forensic drug analysis (Bortolotti et al., 2012).

Investigating the Neurobiology of Cocaine Addiction

A significant amount of research has been dedicated to uncovering the molecular and physiological bases of cocaine addiction. This includes exploring genetic, epigenetic, and environmental factors that contribute to addiction. However, translating these findings into effective therapies remains a challenge (Pierce et al., 2018).

Pharmacotherapy for Cocaine Abuse and Dependence

Studies have been conducted to develop pharmacotherapy strategies for treating cocaine abuse and dependence. This includes examining the effectiveness of agonist and antagonist medications, and their impact on cocaine-dependent individuals (Grabowski et al., 2004).

Role of Cocaine in Historical Medical Applications

Historically, cocaine was used in medical applications, particularly in ophthalmology, as an anesthetic. Its introduction to Europe and subsequent application in medicine marked a significant chapter in the history of pharmacology (Grzybowski, 2008).

properties

Product Name

Cocaine(1+)

Molecular Formula

C17H22NO4+

Molecular Weight

304.4 g/mol

IUPAC Name

methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azoniabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/p+1/t12-,13+,14-,15+/m0/s1

InChI Key

ZPUCINDJVBIVPJ-LJISPDSOSA-O

Isomeric SMILES

C[NH+]1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

C[NH+]1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cocaine(1+)
Reactant of Route 2
Reactant of Route 2
Cocaine(1+)
Reactant of Route 3
Reactant of Route 3
Cocaine(1+)
Reactant of Route 4
Reactant of Route 4
Cocaine(1+)
Reactant of Route 5
Reactant of Route 5
Cocaine(1+)
Reactant of Route 6
Reactant of Route 6
Cocaine(1+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.